physical and chemical properties of methyl 4-(pyridin-4-yloxy)benzoate
physical and chemical properties of methyl 4-(pyridin-4-yloxy)benzoate
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 4-(pyridin-4-yloxy)benzoate
Abstract
Methyl 4-(pyridin-4-yloxy)benzoate is a diaryl ether of significant interest to the fields of medicinal chemistry and materials science. Its structure, which incorporates a methyl ester-functionalized benzene ring linked to a pyridine moiety via an ether bridge, presents a versatile scaffold for the development of novel therapeutic agents and functional materials. Pyridine derivatives are well-established pharmacophores, known to enhance the solubility and bioavailability of drug candidates.[1] This guide provides a comprehensive framework for the synthesis, purification, and rigorous physicochemical characterization of methyl 4-(pyridin-4-yloxy)benzoate. Given the sparse availability of experimental data in public literature, this document is structured as a prospective research plan, detailing the necessary protocols and the scientific rationale behind each experimental choice. It is intended for researchers, chemists, and drug development professionals who require a self-validating workflow for producing and characterizing this and similar novel chemical entities.
Molecular Structure and Physicochemical Properties
The core structure consists of a pyridine ring and a methyl benzoate ring connected by an oxygen atom, forming a diaryl ether. This linkage is critical as it influences the molecule's conformation, electronic properties, and potential as a ligand or drug candidate. The following table summarizes the known and predicted properties.
| Property | Value | Source / Method |
| IUPAC Name | methyl 4-(pyridin-4-yloxy)benzoate | - |
| Molecular Formula | C₁₃H₁₁NO₃ | - |
| Molecular Weight | 229.23 g/mol | Calculated |
| Exact Mass | 229.0739 Da | Calculated |
| CAS Number | Not assigned | - |
| Predicted pKa | 4.98 ± 0.10 | Predicted[2] |
| Predicted XLogP3 | 2.9 | Predicted[2] |
| Hydrogen Bond Donor Count | 0 | Calculated |
| Hydrogen Bond Acceptor Count | 4 | Calculated (3 from O, 1 from N)[3] |
| Rotatable Bond Count | 3 | Calculated[3] |
| Topological Polar Surface Area (TPSA) | 48.42 Ų | Calculated[3] |
| Physical Form | Solid (Predicted) | - |
| Melting Point | To Be Determined (TBD) | Experimental |
| Solubility | TBD in various solvents | Experimental |
| Storage Temperature | Inert atmosphere, Room Temperature | Recommended |
Synthesis and Purification Workflow
The most direct and reliable method for synthesizing diaryl ethers such as methyl 4-(pyridin-4-yloxy)benzoate is through a nucleophilic aromatic substitution reaction, specifically the Williamson ether synthesis. This approach is chosen for its high efficiency and the ready availability of starting materials.
Proposed Synthetic Route: Williamson Ether Synthesis
The synthesis involves the reaction of a phenoxide with an aryl halide. In this case, we will form the phenoxide of 4-hydroxypyridine, which will then act as a nucleophile to displace a halide from methyl 4-halobenzoate. Methyl 4-fluorobenzoate is often preferred due to the high electronegativity of fluorine, which activates the ring towards nucleophilic attack.
Caption: Proposed Williamson ether synthesis route for Methyl 4-(pyridin-4-yloxy)benzoate.
Detailed Experimental Protocol: Synthesis
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Rationale: This protocol is designed for a 10 mmol scale synthesis, which is sufficient for full characterization and initial screening assays. Dimethylformamide (DMF) is selected as the solvent due to its polar aprotic nature, which effectively solvates the potassium carbonate and the intermediate anion without interfering with the nucleophilic attack.
-
Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-hydroxypyridine (0.95 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 30 mL of anhydrous dimethylformamide (DMF).
-
Reaction Initiation: Stir the suspension at room temperature for 15 minutes under a nitrogen atmosphere. Add methyl 4-fluorobenzoate (1.54 g, 10 mmol) to the mixture.
-
Reflux: Heat the reaction mixture to 100°C and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 3:7 ethyl acetate/hexane solvent system.
-
Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Pour the reaction mixture into 100 mL of ice-cold water and stir.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Protocol: Purification by Column Chromatography
-
Rationale: The crude product will likely contain unreacted starting material and potential side products. Silica gel column chromatography is the standard and most effective method for purifying small organic molecules of moderate polarity.
-
Slurry Preparation: Adsorb the crude oil/solid onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel (100-200 mesh) using a hexane/ethyl acetate gradient, starting with 100% hexane.
-
Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with a gradually increasing gradient of ethyl acetate in hexane (e.g., from 0% to 40% ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified methyl 4-(pyridin-4-yloxy)benzoate.
Structural Elucidation and Physicochemical Characterization
A multi-technique analytical approach is essential for the unambiguous confirmation of the compound's structure and purity. The following workflow ensures that all structural features are verified and key physical properties are determined.
Caption: Workflow for the comprehensive analytical characterization of the synthesized compound.
Spectroscopic Analysis
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Rationale: NMR is the most powerful tool for determining the precise atomic connectivity of an organic molecule. ¹H NMR will confirm the substitution patterns on the aromatic rings and the presence of the methyl ester, while ¹³C NMR will confirm the total carbon count and the chemical environment of each carbon atom.
-
Protocol:
-
Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
-
Predicted ¹H NMR (CDCl₃) Data:
-
~8.5 ppm: 2H, doublet, protons ortho to the pyridine nitrogen.
-
~8.1 ppm: 2H, doublet, protons ortho to the ester group on the benzoate ring.
-
~7.1 ppm: 2H, doublet, protons meta to the ester group on the benzoate ring.
-
~7.0 ppm: 2H, doublet, protons meta to the pyridine nitrogen.
-
~3.9 ppm: 3H, singlet, methyl ester protons.
-
-
Rationale: High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, which allows for the determination of the elemental formula, serving as a definitive confirmation of the compound's identity.
-
Protocol:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Acquire the spectrum in positive ion mode.
-
-
Expected Result: A molecular ion peak [M+H]⁺ at m/z 230.0817, corresponding to the formula C₁₃H₁₂NO₃⁺.
-
Rationale: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups, providing complementary evidence to NMR and MS data.[4][5]
-
Protocol:
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
-
-
Predicted Key Absorptions:
-
~1720 cm⁻¹: Strong, sharp peak (C=O stretch of the ester).
-
~1600, ~1500 cm⁻¹: Sharp peaks (C=C and C=N stretching of the aromatic rings).
-
~1250 cm⁻¹: Strong peak (asymmetric C-O-C stretch of the diaryl ether).
-
~1100 cm⁻¹: Strong peak (C-O stretch of the ester).
-
Physicochemical Properties Determination
-
Rationale: A sharp melting point range (typically < 2°C) is a strong indicator of high sample purity.
-
Protocol:
-
Load a small amount of the crystalline solid into a capillary tube.
-
Place the tube in a calibrated melting point apparatus.
-
Heat the sample slowly (1-2°C/min) near the expected melting point and record the temperature range from the appearance of the first liquid drop to complete liquefaction.
-
-
Rationale: Understanding the solubility profile is critical for designing downstream applications, including formulation for biological assays or materials science applications.
-
Protocol:
-
To a series of vials, add a fixed amount of the compound (e.g., 1 mg).
-
Add increasing volumes of a given solvent (e.g., water, DMSO, ethanol, dichloromethane) at a constant temperature (e.g., 25°C).
-
Record the volume of solvent required to fully dissolve the solid, allowing for calculation of solubility in mg/mL.
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Potential Applications in Research and Development
The unique structure of methyl 4-(pyridin-4-yloxy)benzoate makes it a valuable building block in drug discovery. The pyridine moiety can engage in hydrogen bonding and π-stacking interactions within protein active sites, while the methyl benzoate portion can be easily hydrolyzed to the corresponding carboxylic acid, providing a handle for further derivatization, such as amide coupling. This scaffold could be explored for its potential activity as a kinase inhibitor, a G-protein coupled receptor (GPCR) ligand, or an agent targeting other enzyme classes.[6][7] The diaryl ether linkage provides a balance of rigidity and conformational flexibility that is often desirable in small molecule drug design.
Conclusion
This technical guide outlines a comprehensive and scientifically rigorous workflow for the synthesis and characterization of methyl 4-(pyridin-4-yloxy)benzoate. By following these self-validating protocols, researchers can confidently produce this compound with high purity and unambiguously confirm its structure and key physicochemical properties. The detailed rationale behind each step provides the necessary context for adapting these methods to other novel chemical entities, thereby accelerating the pace of research and development in chemistry and the life sciences.
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